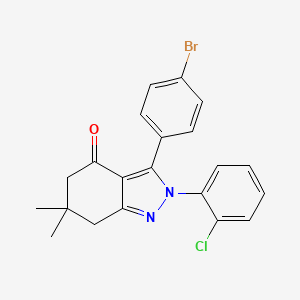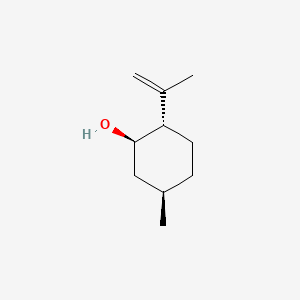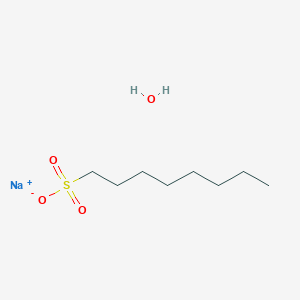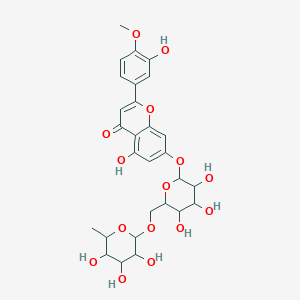
cis-5,8,11,14,17-Eicosapentaenoic acid methyl ester
Vue d'ensemble
Description
“Cis-5,8,11,14,17-Eicosapentaenoic acid methyl ester” is the methyl ester derivative of Eicosapentaenoic acid . It is a highly unsaturated compound that is extracted from algae . It is synthesized from linolenic acid and is distributed in phospholipid bilayers of the cell membrane, synaptic membranes of the brain and retina . It is obtained majorly from fish oil, seaweed, phytoplankton, and camelina . Being an Omega-3 fatty acid, it shows cis-trans conformations .
Molecular Structure Analysis
The linear formula of “cis-5,8,11,14,17-Eicosapentaenoic acid methyl ester” is CH3(CH2CH=CH)5(CH2)3CO2CH3 . The molecular weight is 316.48 . The IUPAC Standard InChI is InChI=1S/C21H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21 (22)23-2/h4-5,7-8,10-11,13-14,16-17H,3,6,9,12,15,18-20H2,1-2H3/b5-4-,8-7-,11-10-,14-13-,17-16- .Physical And Chemical Properties Analysis
“Cis-5,8,11,14,17-Eicosapentaenoic acid methyl ester” is a liquid at room temperature . It has a refractive index of n20/D 1.4977 (lit.) . The melting point is -54 to -53 °C (lit.) . It is soluble in methanol at 50 mg/mL, clear, colorless . The density is 0.943 g/mL at 25 °C (lit.) . It should be stored at -20°C .Applications De Recherche Scientifique
Gas Chromatographic Analysis in Medicinal Products : A method for the gas chromatographic analysis of EPA as an active ingredient in medicinal products was developed, emphasizing its importance in pharmaceuticals (Tande, Breivik, & Aasoldsen, 1992).
Isomer Artifacts in Heated Fish Oil Esters : Investigation into the formation of geometrical isomers of EPA during the heating of fish oil esters, highlighting the chemical stability and isomerization aspects of EPA (Wijesundera, Ratnayake, & Ackman, 1989).
Partial Molar Volumes in Supercritical Fluids : The study of EPA ester's behavior in supercritical fluids contributes to understanding its solubility and physical properties in different states (Liong, Foster, & Yun, 1991).
Properties of Trans Isomers on Cyanopropyl Stationary Phases : Analyzing the trans isomers of EPA and their properties on specific stationary phases offers insights into the analytical chemistry aspects of EPA (Mjøs, 2005).
Conversion to Prostaglandin I3 in Human Umbilical Arteries : EPA's conversion to prostaglandin I3 in human umbilical arteries is significant for understanding its biological effects and potential therapeutic uses (Dyerberg, Jørgensen, & Arnfred, 1981).
Natural Occurrence in Plants : Identified as a component in Litsea glutinosa, a plant, indicating its natural occurrence and potential for extraction from plant sources (Pham Thi Ninh et al., 2015).
Adsorption Equilibria in Supercritical Carbon Dioxide : Studies on the adsorption behavior of EPA esters from supercritical carbon dioxide on silica gel, providing insights into the extraction and purification processes (Han, Yang, & Wu, 2008).
Microbial Synthesis of Trans Isomer : Research into the microbial synthesis of EPA's trans isomer expands the understanding of its biosynthesis and potential applications in biotechnology (Shirasaka et al., 2003).
Stereospecific Elimination of Hydrogen in Leukotriene Biosynthesis : Investigating the role of EPA in leukotriene biosynthesis, particularly focusing on the stereospecific elimination of hydrogen, reveals its biochemical pathways and potential therapeutic implications (Hammarström, 1983).
Quantitative Analyses in Fish Oil : Comparing different internal standards in the gas chromatographic analyses of EPA, indicating its significance in the analysis of omega-3 fatty acids in fish oil (Shantha & Ackman, 1990).
Mécanisme D'action
The mechanism of action of eicosapentaenoic acid, from which “cis-5,8,11,14,17-Eicosapentaenoic acid methyl ester” is derived, includes increased β-oxidation; inhibition of acyl-CoA:1,2-diacylglycerol acyltransferase (DGAT); decreased lipogenesis in the liver; and increased plasma lipoprotein lipase activity .
Safety and Hazards
“Cis-5,8,11,14,17-Eicosapentaenoic acid methyl ester” has several hazard statements: H225 - Highly flammable liquid and vapor; H304 - May be fatal if swallowed and enters airways; H315 - Causes skin irritation; H336 - May cause drowsiness or dizziness; H410 - Very toxic to aquatic life with long-lasting effects .
Propriétés
IUPAC Name |
methyl (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h4-5,7-8,10-11,13-14,16-17H,3,6,9,12,15,18-20H2,1-2H3/b5-4-,8-7-,11-10-,14-13-,17-16- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWDCYFDDFPWISL-JEBPEJKESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401016222 | |
| Record name | Icosapent methyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401016222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cis-5,8,11,14,17-Eicosapentaenoic acid methyl ester | |
CAS RN |
2734-47-6 | |
| Record name | Icosapent methyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002734476 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Icosapent methyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401016222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2734-47-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ICOSAPENT METHYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2O598O936I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(2-Chlorophenyl)-3-[4-(dimethylamino)phenyl]-6,6-dimethyl-5,7-dihydroindazol-4-one](/img/structure/B7797434.png)
![3-[4-(dimethylamino)phenyl]-6,6-dimethyl-2-phenyl-7H-indazole-4,5-dione](/img/structure/B7797440.png)










